molecular formula C6H13ClN2O3 B2679705 Methyl 2-(3-aminopropanamido)acetate hydrochloride CAS No. 1553568-14-1

Methyl 2-(3-aminopropanamido)acetate hydrochloride

Cat. No.: B2679705
CAS No.: 1553568-14-1
M. Wt: 196.63
InChI Key: DCXJRWOZHNONEZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminopropanamido)acetate hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3 and a molecular weight of 196.63 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminopropanamido)acetate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl acetate and 3-aminopropanoic acid.

    Amidation Reaction: The 3-aminopropanoic acid undergoes an amidation reaction with methyl acetate in the presence of a suitable catalyst, such as hydrochloric acid, to form Methyl 2-(3-aminopropanamido)acetate.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminopropanamido)acetate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Condensation Reactions: The compound can undergo condensation reactions with other amines or acids to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or alcohols.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Condensation: Reagents such as carbodiimides or anhydrides are used to facilitate condensation reactions.

Major Products Formed

    Substitution Reactions: Products include substituted amides or esters, depending on the nucleophile used.

    Hydrolysis: Products include 3-aminopropanoic acid and methanol.

    Condensation: Products include various amide or ester derivatives, depending on the reactants used.

Scientific Research Applications

Methyl 2-(3-aminopropanamido)acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications. Its structure allows it to mimic certain biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which Methyl 2-(3-aminopropanamido)acetate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and ester groups in the compound allow it to participate in various chemical reactions, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-aminopropanamido)acetate: The non-hydrochloride form of the compound, which lacks the chloride ion.

    Ethyl 2-(3-aminopropanamido)acetate: A similar compound where the methyl group is replaced by an ethyl group.

    Methyl 2-(2-aminopropanamido)acetate: A structural isomer with the amino group positioned differently.

Uniqueness

Methyl 2-(3-aminopropanamido)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and solubility properties. The hydrochloride form enhances its stability and solubility in aqueous solutions, making it particularly useful in biological and medicinal research.

Properties

IUPAC Name

methyl 2-(3-aminopropanoylamino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4-8-5(9)2-3-7;/h2-4,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXJRWOZHNONEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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